5-(4-propoxybenzyl)-1H-tetrazole
Overview
Description
Tetrazoles are a class of synthetic heterocycles with a core structure consisting of a five-membered ring containing four nitrogen atoms. These compounds are of significant interest in various fields of chemistry due to their resemblance to carboxylic acids, making them useful as bioisosteres in drug design. They have applications in organic chemistry, coordination chemistry, explosives, and medicinal chemistry.
Synthesis Analysis
The synthesis of tetrazole derivatives, including those similar to "5-(4-propoxybenzyl)-1H-tetrazole," typically involves [3+2] cycloaddition reactions of azides with nitriles. This approach is versatile and allows for the introduction of various substituents, tailoring the tetrazole's physical and chemical properties. Microwave-assisted synthesis and the use of heterogeneous catalysts are modern approaches to enhance the efficiency and selectivity of tetrazole synthesis (Roh, Vávrová, & Hrabálek, 2012).
Molecular Structure Analysis
Tetrazole derivatives exhibit a planar molecular structure due to the conjugation of the nitrogen atoms within the ring. The electronic structure of these compounds, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using density functional theory (DFT) calculations. These studies provide insights into the compound's reactivity and stability (Shanmugapriya et al., 2022).
Scientific Research Applications
Coordination Polymers Synthesis
5-(4-Propoxybenzyl)-1H-tetrazole derivatives, such as 5-(4-nitrophenyl)-1H-tetrazole and 5-(4-nitrobenzyl)-1H-tetrazole, have been used in synthesizing coordination polymers with transition metals. These polymers exhibit unique supramolecular frameworks and are studied for their properties such as UV–Vis diffuse reflectance and photoluminescence, as well as their potential catalytic properties (Xu et al., 2015).
Medicinal Chemistry
5-Substituted 1H-tetrazoles, a category to which 5-(4-Propoxybenzyl)-1H-tetrazole belongs, are significant in medicinal chemistry. These compounds have been used as bioisosteric replacements for carboxylic acids in drug development. This substitution has been employed in various clinical drugs, indicating the broad relevance of this class in medicinal applications (Mittal & Awasthi, 2019).
Liquid Crystals Synthesis
Research on the synthesis and characterization of new tetrazole liquid crystals has highlighted the utility of tetrazoles in creating novel liquid crystalline materials. These materials exhibit different mesophases, such as nematic and smectic, depending on the length of the alkyl chains, demonstrating their potential in material science (Tariq et al., 2013).
Antimicrobial and Antitumor Activity
The antimicrobial activity of tetrazole derivatives, including those similar to 5-(4-Propoxybenzyl)-1H-tetrazole, has been explored. Silver(I) complexes of tetrazole-containing compounds have shown remarkable inhibitory activity against a broad spectrum of bacteria and fungi. Furthermore, these compounds have demonstrated therapeutic potential with moderate cytotoxicity against human cell lines, suggesting their potential in antimicrobial and anticancer therapies (Andrejević et al., 2018).
Chiral Compound Synthesis
5-(4-Propoxybenzyl)-1H-tetrazole derivatives have been utilized in synthesizing chiral compounds. These compounds have been partially resolved using different resolving agents, indicating their potential in creating chirally pure substances, which is crucial in pharmaceutical and synthetic chemistry (Dabbagh et al., 2006).
properties
IUPAC Name |
5-[(4-propoxyphenyl)methyl]-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-7-16-10-5-3-9(4-6-10)8-11-12-14-15-13-11/h3-6H,2,7-8H2,1H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFFVRKEYQCYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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